N-(4-ethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glutaminase Inhibition for Cancer Therapy
Research has demonstrated the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally related to N-(4-ethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown therapeutic potential by attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, indicating their potential application in cancer therapy (Shukla et al., 2012).
Antimicrobial Activity
Studies on novel sulfonamide hybrids bearing carbamate/acyl-thiourea scaffolds have revealed antimicrobial activity against various bacteria. These compounds, which include analogs of this compound, have demonstrated potent activity, particularly against tested bacteria, highlighting their potential as antimicrobial agents (Hussein, 2018).
Anti-inflammatory and Analgesic Properties
The design, synthesis, and evaluation of new lipophilic acetamide derivatives have unveiled potential anticancer and antimicrobial agents with promising broad-spectrum antibacterial activity. Among these derivatives, certain compounds have shown significant anti-inflammatory and analgesic effects, suggesting their utility in treating related conditions (Ahmed et al., 2018).
Anticancer Drug Development
Further research into the synthesis, structure, and molecular docking analysis of anticancer drugs, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been conducted to explore their interaction with biological targets like the VEGFr receptor. These studies provide a foundation for the development of novel anticancer therapies, showcasing the potential utility of compounds related to this compound in oncology (Sharma et al., 2018).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-5-11-6-8-12(9-7-11)19-13(24)10-27-17-20-14-15(21(17)2)22(3)18(26)23(4)16(14)25/h6-9H,5,10H2,1-4H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDOWMIGWYYPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.